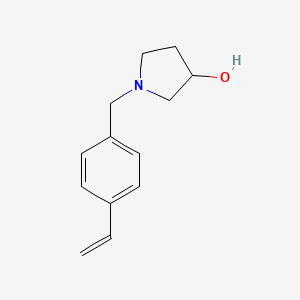

1-(4-Vinylbenzyl)pyrrolidin-3-ol

Description

1-(4-Vinylbenzyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a vinylbenzyl substituent at the nitrogen atom of the pyrrolidine ring. These analogs are primarily used in pharmaceutical research, polymer science, and as intermediates in organic synthesis.

Properties

CAS No. |

2091636-97-2 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

1-[(4-ethenylphenyl)methyl]pyrrolidin-3-ol |

InChI |

InChI=1S/C13H17NO/c1-2-11-3-5-12(6-4-11)9-14-8-7-13(15)10-14/h2-6,13,15H,1,7-10H2 |

InChI Key |

SHLQFAHFMZYDJE-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=C(C=C1)CN2CCC(C2)O |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2CCC(C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The substituent on the benzyl group significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Chloro derivatives are commonly used in drug discovery due to their stability and moderate lipophilicity .

- Heteroaryl Derivatives (e.g., pyridazine): The pyridazin-3-yl group in introduces nitrogen-rich aromaticity, enhancing hydrogen-bond acceptor capacity. This may improve binding to biological targets compared to simple benzyl analogs.

- Stereochemistry : The (R)-configuration in highlights the role of chirality in pharmacological activity, though specific data on enantioselectivity is unavailable.

Physicochemical Properties

- Lipophilicity : Chloro- and bromo-substituted analogs (ClogP ~1.5–2.0) are more lipophilic than the vinylbenzyl derivative (predicted ClogP ~2.2 due to the vinyl group’s π-electrons).

- Solubility : Pyrrolidin-3-ol derivatives generally show moderate aqueous solubility (e.g., 1-(3-Chloro-benzyl)pyrrolidin-3-ol at ~10 mg/mL in DMSO) . The vinyl group may reduce solubility due to increased hydrophobicity.

Preparation Methods

Nucleophilic Substitution of Pyrrolidine Derivatives with 4-Vinylbenzyl Chloride

A well-documented approach involves reacting pyrrolidine or its derivatives with 4-vinylbenzyl chloride under basic or buffered aqueous-organic conditions:

- Reaction conditions: The reaction is carried out in a mixed solvent system such as acetone/water (1:1 v/v) with sodium bicarbonate as a base.

- Temperature: Typically maintained between 20–50 °C.

- Duration: Prolonged stirring for 20–24 hours ensures complete substitution.

- Work-up: After reaction completion, organic solvents are removed under reduced pressure, and the product is extracted with diethyl ether. Acid-base washings (using HCl and NaOH) remove unreacted starting materials and impurities.

- Yield: Yields reported are in the range of 67–71% for similar vinylbenzyl-substituted heterocycles, indicating good efficiency of the method.

This method is adaptable for pyrrolidine derivatives to yield the N-(4-vinylbenzyl) substituted compound, which can then be further functionalized at the 3-position.

Hydroxylation at the 3-Position of Pyrrolidine Ring

The installation of the hydroxyl group at the 3-position of pyrrolidine can be achieved by:

- Starting from protected or substituted pyrrolidin-3-one derivatives followed by reduction or hydrolysis steps.

- Hydrolysis of ester intermediates: For example, ethyl 3-(N-ethoxycarbonylmethylene)benzylaminopropionate intermediates can be hydrolyzed under acidic reflux conditions to give the corresponding pyrrolidin-3-ol derivatives.

- Use of sodium ethoxide and toluene: Sodium ethoxide in anhydrous toluene can facilitate ring closure and functional group transformations at controlled temperatures (≤40 °C), followed by acid hydrolysis and pH adjustment for isolation of the hydroxylated pyrrolidine.

Purification and Isolation

- Extraction: Organic phases are extracted with ethyl acetate or diethyl ether.

- Drying: Organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.

- Distillation: Reduced pressure distillation at 145–150 °C under 6 mmHg is used to purify the pyrrolidin-3-ol derivative.

- Yield: The overall yield for related pyrrolidin-3-one derivatives is reported around 67%, indicating a moderate to good yield for such multi-step processes.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Pyrrolidine + 4-vinylbenzyl chloride, NaHCO3, acetone/water (1:1) | 20–50 | 20–24 | 67–71 | Base-mediated substitution, aqueous-organic solvent |

| Hydroxylation via hydrolysis | Acidic reflux of ester intermediates | 90–100 (reflux) | 8–10 | N/A | Hydrolysis monitored by LC-MS |

| Ring closure with sodium ethoxide | Sodium ethoxide, anhydrous toluene | ≤40 | 9–10 | N/A | Controlled temperature for ring formation |

| Purification | Extraction, drying, reduced pressure distillation | 145–150 (6 mmHg) | N/A | 67 (for related pyrrolidin-3-one) | Distillation for product isolation |

Research Findings and Observations

- The nucleophilic substitution method using sodium bicarbonate in acetone/water is effective for introducing the vinylbenzyl group onto nitrogen atoms of heterocycles, including pyrrolidine derivatives.

- The hydroxylation at the 3-position is typically achieved by hydrolysis of ester intermediates under acidic conditions, with careful pH control to isolate the desired pyrrolidin-3-ol.

- Reaction monitoring by LC-MS is a critical analytical tool to ensure completion and purity throughout the multi-step synthesis.

- The overall synthetic route balances reaction time, temperature, and reagent stoichiometry to optimize yield and stereochemical purity.

- While specific stereoselective methods for 1-(4-vinylbenzyl)pyrrolidin-3-ol are less documented, related pyrrolidine derivatives have been synthesized with stereochemical control using chiral intermediates or selective catalysts.

Q & A

Q. What are the standard synthetic routes for 1-(4-Vinylbenzyl)pyrrolidin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolidin-3-ol and functionalized benzyl precursors. Key steps include:

- Nucleophilic substitution : Reacting pyrrolidin-3-ol with 4-vinylbenzyl chloride in acetonitrile under reflux (60–80°C) for 12–24 hours .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4 ratio) or recrystallization from methanol to isolate the product .

- Yield Optimization : Elevated temperatures (~80°C) and anhydrous conditions improve reaction efficiency. Catalysts like triethylamine (TEA) enhance nucleophilicity .

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | Enhances solubility of intermediates |

| Temperature | 60–80°C | Accelerates reaction kinetics |

| Catalyst | Triethylamine (TEA) | Neutralizes HCl byproduct, shifts equilibrium |

Q. Which spectroscopic techniques are most effective for characterizing 1-(4-Vinylbenzyl)pyrrolidin-3-ol?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the pyrrolidine ring (δ 3.5–4.0 ppm for -CH₂ groups) and vinylbenzyl moiety (δ 5.0–6.5 ppm for vinyl protons) .

- ¹³C NMR : Confirms carbonyl absence and distinguishes aromatic carbons (δ 120–140 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 217.31) .

- Infrared (IR) Spectroscopy : Detects hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and vinyl C=C bonds (~1640 cm⁻¹) .

Q. How does the hydroxyl group on the pyrrolidine ring influence the compound’s reactivity?

- Methodological Answer : The hydroxyl group enables:

- Hydrogen bonding : Enhances solubility in polar solvents (e.g., water, ethanol) and stabilizes transition states in nucleophilic reactions .

- Derivatization : Acts as a site for functionalization (e.g., esterification, sulfonation) to modulate biological activity .

- Steric effects : The -OH group’s position influences stereochemical outcomes in chiral syntheses .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring affect biological activity in 1-(4-Vinylbenzyl)pyrrolidin-3-ol derivatives?

- Methodological Answer :

- Chiral Resolution : Use chiral chromatography (e.g., Chiralpak® columns) or enantioselective synthesis to isolate (R)- or (S)-isomers .

- Biological Testing : Compare isomers in receptor-binding assays (e.g., GABA receptor agonism) or enzyme inhibition studies. For example, (S)-isomers may show higher affinity due to spatial compatibility with target sites .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes. Hydroxyl orientation in (S)-isomers may form hydrogen bonds with active-site residues .

Q. What computational strategies predict the compound’s interactions with neurological targets (e.g., GABA receptors)?

- Methodological Answer :

- Pharmacophore Modeling : Define essential features (e.g., hydroxyl, aromatic ring) using Schrödinger’s Phase .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GABA-A receptor) in explicit solvent (CHARMM36 force field) to assess stability .

- QSAR Studies : Correlate substituent effects (e.g., vinyl group size) with activity data from analogs (e.g., 1-(2-Hexylsulfanyl-pyrimidinyl)pyrrolidin-3-ol derivatives) .

Q. How can researchers resolve contradictory data on the compound’s anti-inflammatory activity across studies?

- Methodological Answer :

- Dose-Response Analysis : Test activity at multiple concentrations (0.1–100 µM) in COX-1/COX-2 inhibition assays to identify non-linear effects .

- Structural Analog Comparison : Benchmark against 1-(4-Fluorobenzyl)pyrrolidin-3-ol derivatives to isolate the vinyl group’s role .

- Meta-Analysis : Aggregate data from PubChem, EPA DSSTox, and CAS Common Chemistry to identify trends (e.g., hydroxyl group necessity for activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.